BenchChemオンラインストアへようこそ!

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Physicochemical property Hydrogen bond donor count Lipophilicity

This benzothiazole-2-amide derivative is a key intermediate for M4 muscarinic PAM lead optimization. The unique N-benzyl-N-butanamide tail (XLogP3=4.7, 0 HBD) shifts the scaffold to a lipophilic CNS-accessible chemotype, fundamentally distinct from the polar N-H analog (CAS 868230-92-6). Ideal for SAR campaigns probing potency, fold-shift, and CNS penetration against the ML293 probe. Procure as a research-grade building block (≥95%) for focused library synthesis and subtype-selectivity screening.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 900004-98-0
Cat. No. B2900072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
CAS900004-98-0
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3
InChIKeyGZBZBTKSSKBKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 900004-98-0): A Structurally Differentiated Benzothiazole Scaffold for M4 Muscarinic Research and Chemical Probe Development


N-Benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 900004-98-0, C20H22N2O2S, MW 354.5) is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class [1]. Its core scaffold is shared with the well-characterized M4 muscarinic positive allosteric modulator (PAM) probe ML293, but the target compound uniquely incorporates an N-benzyl substituent and an n-butanamide side chain—structural features that fundamentally alter its physicochemical profile (XLogP3 = 4.7, 0 H-bond donors) relative to close analogs [1][2]. This compound is cataloged as a research-grade building block (typical purity ≥95%) and serves as a key intermediate for synthesizing more complex benzothiazole derivatives with potential M4 PAM activity .

Why N-Benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide Cannot Be Replaced by Generic Benzothiazole Amides: Physicochemical and Pharmacophoric Divergence


Benzothiazole-2-amide derivatives are not interchangeable because subtle modifications to the amide substituent and the benzothiazole core profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement [1][2]. The N-benzyl group on the target compound simultaneously increases calculated logP (XLogP3 = 4.7) and eliminates the sole hydrogen-bond donor present in the unsubstituted amide analog (CAS 868230-92-6, 1 HBD), thereby shifting the compound from a moderately polar scaffold to a more lipophilic, membrane-permeable chemotype [1]. In the structurally related M4 PAM series, both the identity of the N-substituent and the amide side-chain length critically control M4 PAM potency, efficacy (fold-shift), and CNS penetration—parameters where generic substitution with a simpler benzothiazole amide or a differently substituted analog would yield unpredictable and likely inferior pharmacological outcomes [2].

N-Benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (900004-98-0): Quantitative Differentiation Evidence Against Closest Structural Analogs


N-Benzyl Substitution Eliminates the Hydrogen-Bond Donor Relative to the Unsubstituted Amide Analog

The target compound differs from the direct des-benzyl analog N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 868230-92-6) by the presence of an N-benzyl group. This substitution changes the hydrogen-bond donor count from 1 to 0 and increases the calculated partition coefficient (XLogP3) from approximately 2.8 to 4.7 [1]. The complete loss of H-bond donor capacity is a critical determinant of membrane permeability and CNS penetration potential in the M4 PAM chemotype, where lower HBD count correlates with improved brain exposure [2].

Physicochemical property Hydrogen bond donor count Lipophilicity

N-Benzyl Group Enables Synthetic Elaboration into Diverse Sulfonamide and Carboxamide Derivatives

Unlike the des-benzyl analog, the N-benzyl compound serves as a direct precursor for further N-debenzylation or N-functionalization strategies. Commercially available derivatives built on this scaffold include 4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 941967-15-3, MW 494.62) and N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 922629-54-7), demonstrating the scaffold's amenability to sulfonylation and carboxamide diversification without core degradation [1]. The N-H analog cannot undergo these direct N-alkylation or N-acylation transformations at the benzothiazole 2-amino position without additional protection/deprotection steps.

Synthetic versatility Chemical probe development Structure-activity relationship

ML293 Scaffold Demonstrates M4 PAM Activity (EC50 = 1.3 μM) and CNS Penetration (Brain:Plasma = 0.85) Warranting Evaluation of the Target Compound as a Putative M4 PAM

Although no direct M4 PAM data exist for the target compound, the closely related analog ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide) has been rigorously characterized as a selective M4 PAM with an EC50 of 1.3 μM, a 14.6-fold leftward shift of the acetylcholine concentration-response curve, and selectivity >30 μM against M1–M3 and M5 receptors [1]. ML293 also demonstrated excellent rat CNS exposure (brain concentration = 10.3 μM, brain:plasma ratio = 0.85 at 10 mg/kg PO) and low IV clearance (11.6 mL/min/kg) [1]. The target compound retains the identical 4-methoxy-7-methylbenzothiazole PAM pharmacophore and is thus a candidate for M4 PAM screening, with the distinct N-benzyl-butanamide tail potentially modulating potency, efficacy, or PK relative to ML293.

M4 muscarinic receptor Positive allosteric modulator CNS penetration

4-Methoxy-7-methyl Substitution Pattern Distinguishes Target Compound from 4-Desmethoxy and 4-Ethoxy Analogs in Lipophilicity and Electronic Profile

The target compound bears a 4-methoxy group, whereas the analog N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 899734-69-1) carries a 4-methyl substituent. The methoxy group is a stronger electron-donating substituent (Hammett σp⁺ = −0.78) than methyl (σp⁺ = −0.31), which modulates the electron density of the benzothiazole ring and can influence target binding affinity and metabolic stability [1][2]. In the ML293 series, the 4-methoxy group was identified as optimal for M4 PAM activity; removal or replacement with other substituents led to reduced potency [2]. Additionally, the target compound's XLogP3 of 4.7 reflects the combined lipophilicity contributions of both the 4-methoxy and N-benzyl groups, whereas the 4-methyl analog is expected to be more lipophilic (XLogP3 ≈ 5.3) due to the absence of the polar methoxy oxygen [1].

Substituent effect Electron-donating group Structure-property relationship

N-Benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (900004-98-0): Evidence-Supported Research and Procurement Scenarios


M4 Muscarinic PAM Lead Optimization and SAR Expansion

The target compound is positioned as a viable starting point for M4 PAM lead optimization campaigns. Its core 4-methoxy-7-methylbenzothiazole scaffold is validated by the well-characterized probe ML293 (hM4 EC50 = 1.3 μM) [1]. The unique N-benzyl-butanamide tail offers an unexplored vector for modulating potency, efficacy (fold-shift), and PK properties. Procurement of this compound enables systematic SAR studies comparing N-benzyl vs. N-H analogs, with the goal of identifying derivatives with improved M4 PAM activity relative to ML293. Given ML293's demonstrated CNS penetration (B:P = 0.85) [1], this scaffold is particularly suited for neuroscience target validation and schizophrenia model studies.

Synthetic Building Block for Focused Benzothiazole Amide Libraries

The N-benzyl group provides a synthetic handle for further chemical diversification. Commercially available elaborated derivatives—including benzenesulfonyl, furan-2-carboxamide, and 5-nitrofuran-2-carboxamide variants—confirm the scaffold's stability under sulfonylation and acylation conditions [1]. Medicinal chemistry teams can procure the target compound as a central intermediate and, via N-debenzylation or direct N-functionalization, generate small focused libraries with altered lipophilicity and electronic properties, accelerating hit-to-lead progression for M4 or other benzothiazole-targetable programs.

Physicochemical Comparator in CNS Drug Design Studies

With a calculated XLogP3 of 4.7 and zero hydrogen-bond donors, the target compound sits in a favorable physicochemical space for CNS drug candidates (typically cLogP 2–5, HBD ≤ 1) [1]. It can serve as a reference compound in permeability assays (e.g., PAMPA-BBB, Caco-2) to establish baseline membrane penetration for the N-benzyl-benzothiazole amide series. Comparison with the N-H analog (CAS 868230-92-6, 1 HBD, lower logP) [2] can quantify the impact of the N-benzyl group on passive permeability, providing instructive data for CNS drug design educational or contract research settings.

In Vitro M4 PAM Screening and Counter-Screening Panel

Given the ML293 precedent (selective for M4 >30 μM vs. M1–M3, M5) [1], the target compound is suitable for screening against human muscarinic receptor subtypes (M1–M5) in calcium mobilization or β-arrestin recruitment assays. Its predicted M4 PAM activity, combined with its distinct N-benzyl-butanamide moiety, warrants evaluation for improved subtype selectivity or reduced off-target liability (e.g., adenosine A2A receptor antagonism observed with ML293) [1]. Procurement for profiling in a Ricerca-style radioligand binding panel of 68 GPCRs, ion channels, and transporters would determine whether the N-benzyl modification alters the ancillary pharmacology profile relative to ML293.

Quote Request

Request a Quote for N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.